molecular formula C21H24N4O3S B10936812 2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(3-ethoxypropyl)hydrazinecarbothioamide

2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(3-ethoxypropyl)hydrazinecarbothioamide

Cat. No.: B10936812
M. Wt: 412.5 g/mol
InChI Key: SYXKROYJJHOKFC-UHFFFAOYSA-N
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Description

2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(3-ethoxypropyl)hydrazinecarbothioamide is a complex organic compound with a unique structure It contains multiple functional groups, including a cyanophenoxy group, a carbonyl group, and a hydrazinecarbothioamide group

Preparation Methods

The synthesis of 2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(3-ethoxypropyl)hydrazinecarbothioamide involves several steps. One common synthetic route includes the following steps:

    Formation of the cyanophenoxy intermediate: This step involves the reaction of 4-cyanophenol with an appropriate alkylating agent to form the cyanophenoxy group.

    Introduction of the carbonyl group: The cyanophenoxy intermediate is then reacted with a suitable carbonyl compound to introduce the carbonyl group.

    Formation of the hydrazinecarbothioamide group: The final step involves the reaction of the intermediate with a hydrazine derivative to form the hydrazinecarbothioamide group.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of specific catalysts and reaction conditions to improve yield and purity.

Chemical Reactions Analysis

2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(3-ethoxypropyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(3-ethoxypropyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(3-ethoxypropyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(3-ethoxypropyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:

    2-(4-cyanophenoxy)-N-[3-(methylthio)phenyl]acetamide: This compound has a similar cyanophenoxy group but differs in other functional groups.

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound has a different structure but shares some functional groups with the target compound.

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

1-[[3-[(4-cyanophenoxy)methyl]benzoyl]amino]-3-(3-ethoxypropyl)thiourea

InChI

InChI=1S/C21H24N4O3S/c1-2-27-12-4-11-23-21(29)25-24-20(26)18-6-3-5-17(13-18)15-28-19-9-7-16(14-22)8-10-19/h3,5-10,13H,2,4,11-12,15H2,1H3,(H,24,26)(H2,23,25,29)

InChI Key

SYXKROYJJHOKFC-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=S)NNC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)C#N

Origin of Product

United States

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